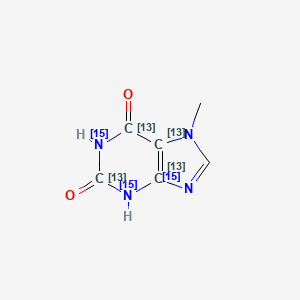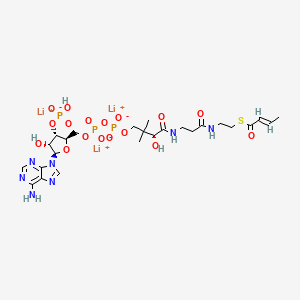
Crotonoyl coenzyme A trilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It serves as a key intermediate in various metabolic pathways, including the metabolism of fatty acids and the biosynthesis of secondary metabolites . This compound is particularly important in the study of enzymatic reactions and metabolic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of crotonoyl coenzyme A trilithium salt typically involves the reaction of crotonic acid with coenzyme A in the presence of lithium ions. The reaction conditions often include a controlled temperature and pH to ensure the stability and purity of the final product . The synthetic route can be summarized as follows:
Crotonic Acid Activation: Crotonic acid is activated using a coupling reagent.
Coenzyme A Conjugation: The activated crotonic acid is then conjugated with coenzyme A.
Lithium Salt Formation: The final step involves the addition of lithium ions to form the trilithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the product. The production is carried out in controlled environments to maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Crotonoyl coenzyme A trilithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to yield various derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of crotonoyl coenzyme A, which are used in further biochemical studies and applications .
Applications De Recherche Scientifique
Crotonoyl coenzyme A trilithium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of crotonoyl coenzyme A trilithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups in metabolic pathways, particularly in the β-oxidation of fatty acids. The compound interacts with specific enzymes, such as enoyl-ACP reductase, to catalyze reactions that are essential for cellular metabolism .
Comparaison Avec Des Composés Similaires
Crotonoyl coenzyme A trilithium salt can be compared with other similar compounds, such as:
Acetyl coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Butyryl coenzyme A: Participates in the β-oxidation pathway of fatty acid metabolism.
Malonyl coenzyme A: Plays a role in fatty acid biosynthesis.
The uniqueness of this compound lies in its specific role in the β-oxidation pathway and its use as a substrate in various enzymatic studies .
Propriétés
Formule moléculaire |
C25H37Li3N7O17P3S |
|---|---|
Poids moléculaire |
853.5 g/mol |
Nom IUPAC |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/b5-4+;;;/t14-,18-,19-,20+,24-;;;/m1.../s1 |
Clé InChI |
LUYQFKSDLNQLEG-OUWZIDFPSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
SMILES canonique |
[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


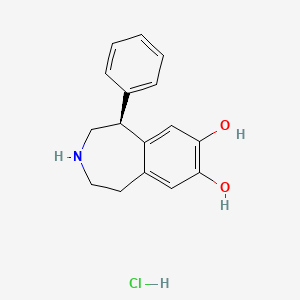
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
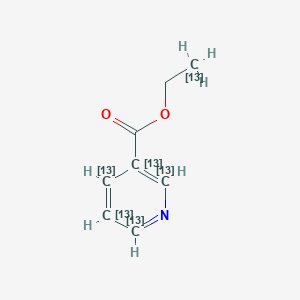

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)

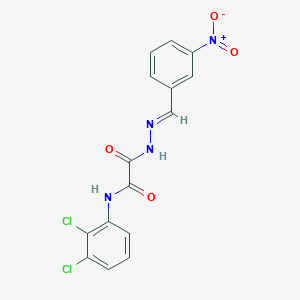
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
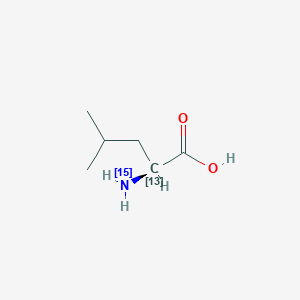

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)

![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
